1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are key components in many functional molecules used in a variety of applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key aspects of these methodologies .Molecular Structure Analysis
Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis
The synthesis of imidazoles often involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .Scientific Research Applications
Corrosion Inhibition
- Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives, including those structurally similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have been researched for their corrosion inhibiting properties on mild steel in acidic environments. Studies using gravimetric, electrochemical, and scanning electron microscopy techniques have demonstrated that these compounds can effectively inhibit corrosion, with some achieving up to 93% efficiency. The compounds are believed to operate as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. Theoretical approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) studies, support these experimental findings (Chaouiki et al., 2020).
Chemical Synthesis and Modification
- Use in Directed Lithiation and Chemical Modifications : Research involving the synthesis and modification of imidazole derivatives, similar in structure to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, includes the development of processes for directed lithiation. These methods enable the introduction of various substituents, such as carbon, halogen, silicon, or sulfur, at specific positions on the imidazole ring. Such chemical modifications expand the utility of imidazole derivatives in various synthetic applications (Eriksen et al., 1998).
Fluorescent Chemosensors
- Development of Fluorescent Chemosensors : Imidazole-based chemosensors, including those related to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have been developed for the reversible detection of cyanide and mercury ions. These chemosensors exhibit selective sensing towards CN- ions, resulting in fluorescence quenching. The detection limits for these imidazole derivatives have been found to be in the micromolar range, with the ability to reversibly detect and differentiate between CN- and Hg2+ ions (Emandi et al., 2018).
Antifungal Properties
- Antifungal Applications : Research has been conducted on the antifungal properties of compounds structurally similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride. These studies have shown effectiveness against Candida albicans infections in vivo, with low reinfection rates post-treatment. This demonstrates the potential of such compounds in developing new antifungal therapies (Walker et al., 1978).
Electrochromic Properties
- Influence on Electrochromic Properties : Studies on imidazole derivatives, including those similar to 1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride, have explored their influence on the electrochromic properties of conducting polymers. Research has indicated that intramolecular hydrogen bonding in these compounds can impact the optical properties of polymers, suggesting their potential application in modifying the properties of electrochromic materials (Akpinar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;/h1-2,5-10,13H,3-4,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLQVBUTOWGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.